Thiopental sodium

概要

説明

Thiopental sodium, also known as sodium pentothal, is a rapid-onset, short-acting barbiturate general anesthetic. It is the thiobarbiturate analog of pentobarbital and is widely known for its use in inducing anesthesia. This compound was once a core medicine in the World Health Organization’s List of Essential Medicines .

準備方法

Thiopental sodium is prepared by dissolving a yellowish powder in sterile water to create a 2.5% solution (25 mg/mL). The solution should be used within 24 hours of preparation and kept cool. The solution is alkaline with a pH greater than 10, which can be irritating if injected into tissues . Industrial production involves the alkylation of ethylmalonic ester with 2-bromopentane in the presence of sodium ethoxide .

化学反応の分析

Thiopental sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pentobarbital.

Reduction: It can be reduced to its corresponding alcohol.

Substitution: This compound can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrochloric acid, chloroform, and sodium ethoxide

科学的研究の応用

Thiopental sodium is a barbiturate primarily utilized for inducing general anesthesia, managing convulsions, and decreasing intracranial pressure . It serves various critical functions in medical practice, including anesthesia induction, seizure control, and neurosurgical applications .

Therapeutic Uses

- Induction of General Anesthesia: this compound is frequently employed to initiate general anesthesia .

- Supplement to Anesthesia: It is used to provide hypnosis during balanced anesthesia in conjunction with analgesics and muscle relaxants .

- Control of Convulsions: this compound helps manage convulsive disorders resulting from various causes, including local anesthetics .

- Reduction of Intracranial Pressure: It can lower intracranial pressure in patients with controlled ventilation .

- Narcoanalysis and Narcosynthesis: this compound is used in psychiatric disorders for narcoanalysis and narcosynthesis .

Administration and Dilution

This compound is available as a yellowish, hygroscopic powder that requires reconstitution before use . Suitable diluents include:

Clinical concentrations typically range from 2.0% to 5.0% for intermittent intravenous administration, with 2.0% to 2.5% solutions being the most common . For continuous intravenous drip administration, concentrations of 0.2% to 0.4% are used .

Precautions and Special Considerations

Several precautions must be considered when administering this compound:

- Cardiovascular Effects: this compound can cause respiratory depression and reduce cardiac output, potentially leading to acute circulatory failure in patients with cardiovascular disease .

- Conditions Requiring Caution: Special care is needed for patients with hypovolemia, severe hemorrhage, burns, cardiovascular disease, status asthmaticus, myasthenia gravis, adrenocortical insufficiency, cachexia, raised intracranial pressure, and raised blood urea .

- Dose Reduction: Reduced doses are recommended for patients in shock, with dehydration, severe anemia, hyperkalemia, toxemia, or metabolic disorders like thyrotoxicosis, myxedema, and diabetes .

- Hepatic and Renal Disease: As this compound is primarily metabolized by the liver, doses should be reduced in patients with hepatic impairment .

Case Studies and Research Findings

- False Hypernatremia: Research indicates that thiopental can cause falsely elevated serum sodium levels, which can affect the administration of treatments for elevated intracranial pressure . A study noted a significant discrepancy in serum sodium levels measured by different devices during thiopental therapy, with in vitro tests confirming a dose-dependent false hypernatremia .

- Bradycardia: There is a reported case of thiopentone-related bradycardia during the management of refractory status epilepticus, which was managed with a temporary pacemaker . The bradycardia occurred upon thiopentone introduction and resolved when the drug was withdrawn, reappearing upon reintroduction .

- Sedative Effects: Studies have explored the sedative effects of other compounds, such as Fraxin, in conjunction with this compound, suggesting potential interactions and areas for further research .

作用機序

Thiopental sodium exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion conductance, resulting in hyperpolarization of neurons and inhibition of neuronal activity. This mechanism decreases cerebral metabolic rate of oxygen consumption and intracranial pressure .

類似化合物との比較

Thiopental sodium is compared with other barbiturates such as pentobarbital, phenobarbital, and methohexital. While all these compounds act on the GABA-A receptor, this compound is unique due to its rapid onset and short duration of action. This makes it particularly useful for induction of anesthesia .

Similar Compounds

- Pentobarbital

- Phenobarbital

- Methohexital

This compound’s rapid onset and short duration of action distinguish it from other barbiturates, making it a valuable tool in medical and scientific research.

特性

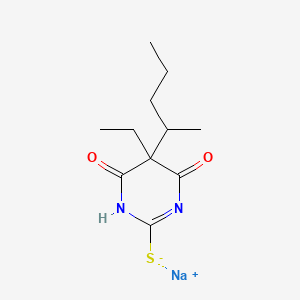

CAS番号 |

71-73-8 |

|---|---|

分子式 |

C11H18N2NaO2S |

分子量 |

265.33 g/mol |

IUPAC名 |

5-ethyl-4,6-dioxo-5-pentan-2-yl-1H-pyrimidine-2-thiolate |

InChI |

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16); |

InChIキー |

PAWYKYXVHHGVOH-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.[Na+] |

異性体SMILES |

CCCC(C)C1(C(=O)[N-]C(=S)[N-]C1=O)CC.[Na+].[Na+] |

正規SMILES |

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

71-73-8 |

物理的記述 |

Solid |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

3.98e-02 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bomathal Nesdonal Penthiobarbital Pentothal Pentothal Sodico Sodipental Thiomebumal Thionembutal Thiopental Thiopental Nycomed Thiopental Sodium Thiopentobarbital Thiopentone Tiobarbital Braun Trapanal |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thiopental sodium exert its anesthetic effects?

A1: [, , , ] this compound, a barbiturate, primarily acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) within the central nervous system. It binds to specific sites on the GABAA receptor, prolonging the duration of chloride ion channel opening. This enhanced chloride influx hyperpolarizes neurons, making them less excitable and ultimately leading to sedation and anesthesia.

Q2: Does this compound offer neuroprotective benefits in cases of cerebral ischemia?

A3: [, ] Studies exploring the neuroprotective potential of this compound in focal cerebral ischemia-reperfusion in rats have yielded mixed results. While some studies suggest that it does not offer significant neuroprotection, others indicate it might provide some benefits by accelerating the elimination of excitatory amino acids like aspartate and glutamate during reperfusion. More research is needed to clarify its role in such scenarios.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C11H17N2NaO2S. Its molecular weight is 264.32 g/mol. Spectroscopic data can be found in various chemical databases.

Q4: How does storage temperature affect the stability of this compound and propofol mixtures?

A6: [] Studies have shown that both this compound and propofol, when mixed and stored in polypropylene syringes, maintain over 90% of their initial concentration for up to 312 hours when refrigerated at 4 degrees Celsius. At room temperature (23 degrees Celsius), propofol remains stable for up to 120 hours and this compound for up to 240 hours.

Q5: How does this compound distribute within the body?

A7: [, ] this compound is highly lipophilic, facilitating its rapid passage across the blood-brain barrier. Following intravenous administration, it rapidly distributes to highly perfused organs like the brain, heart, and liver, leading to rapid onset of anesthetic effects. It is then redistributed to less perfused tissues like muscle and fat, contributing to its short duration of action.

Q6: What factors can influence the pharmacokinetics of this compound?

A8: [, ] Several factors can influence this compound's pharmacokinetic profile, including age, liver function, and concomitant medications. Reduced hepatic blood flow, as seen in liver disease or with certain medications, can significantly delay this compound detoxification.

Q7: Can this compound be used for anesthesia induction in patients undergoing cesarean sections?

A10: [, , ] While this compound readily crosses the placental barrier, research suggests that when used for induction of anesthesia during cesarean sections, followed by propofol maintenance and nitrous oxide, it does not offer significant advantages over propofol alone for maternal or fetal outcomes.

Q8: What are the potential cardiovascular effects of this compound administration?

A11: [, ] this compound can cause dose-dependent cardiovascular depression, leading to a decrease in blood pressure and cardiac output. These effects are often transient and less pronounced when used in combination with other anesthetic agents or opioids.

Q9: Can this compound induce bronchospasm?

A12: [] While this compound is often considered a bronchodilator, case reports suggest it can potentially trigger bronchospasm in susceptible individuals, particularly those with pre-existing hyperreactive airway diseases like asthma. Careful consideration is needed when using this compound in such patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。